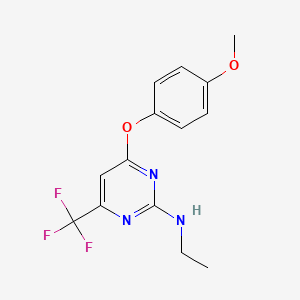

N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine

Description

N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by:

- N-ethyl substitution at the pyrimidine’s 2-amino position.

- 4-(4-Methoxyphenoxy) group at position 4.

- Trifluoromethyl (-CF₃) group at position 6.

Pyrimidines are pivotal in medicinal chemistry due to their structural mimicry of nucleic acid bases. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyphenoxy moiety may influence π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2/c1-3-18-13-19-11(14(15,16)17)8-12(20-13)22-10-6-4-9(21-2)5-7-10/h4-8H,3H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFOZZQXXOWHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)OC2=CC=C(C=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 339010-95-6) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula: C14H14F3N3O2

- Molecular Weight: 313.28 g/mol

- Structure: The compound features a pyrimidine core substituted with an ethyl group, a methoxyphenoxy moiety, and a trifluoromethyl group.

The trifluoromethyl group in this compound is known to enhance biological activity by improving metabolic stability and lipid solubility, which facilitates membrane permeability. This modification can lead to increased interactions with protein targets through hydrogen and halogen bonding, thus enhancing the compound's efficacy against various biological targets .

Biological Activities

-

Enzyme Inhibition:

- The compound has shown moderate inhibitory effects against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways. For instance, similar compounds with trifluoromethyl substitutions have demonstrated IC50 values indicating effective inhibition of COX-2 and LOX enzymes .

- In vitro studies have indicated that derivatives of pyrimidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmission. The presence of electron-donating groups like methoxy can modulate this activity .

- Anticancer Activity:

- Antioxidant Properties:

Data Table: Biological Activity Overview

Study 1: Enzyme Inhibition Profile

In a study investigating the structure-activity relationship (SAR) of pyrimidine derivatives, this compound was found to possess significant inhibitory activity against COX enzymes. The introduction of the trifluoromethyl group was crucial for enhancing binding interactions with the active site of COX-2, leading to a notable reduction in prostaglandin synthesis.

Study 2: Anticancer Evaluation

A series of experiments were conducted on MCF-7 cells treated with varying concentrations of the compound. Results indicated that at higher concentrations, there was a dose-dependent increase in cell death, suggesting potential as an anticancer agent. Further analysis revealed that apoptosis was induced through mitochondrial pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrimidine Analogues

Physicochemical Properties

Table 2: Property Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| Target Compound | ~327.3 | >300 (est.) | ~3.5 | Low in water |

| 4-Methoxy-6-(trifluoromethyl)... [22] | 193.13 | 302.8 | 1.8 | Moderate in DMSO |

| N-(2-Fluorophenyl) derivative [8] | ~365.4 | N/A | ~3.2 | Low in water |

- Lipophilicity: The target compound’s ethyl and phenoxy groups increase logP (~3.5) compared to simpler analogues (e.g., 1.8 for ’s compound), favoring blood-brain barrier penetration.

- Thermal Stability : -CF₃ and aryl groups contribute to high melting/boiling points (>300°C) .

Q & A

Q. What are the established synthetic routes for N-ethyl-4-(4-methoxyphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

- Step 1: React 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline in chloroform under reflux (5 hours), followed by extraction and purification via column chromatography (silica gel, CHCl₃ eluent) .

- Step 2: Optimize yield (78.7%) by controlling stoichiometry, solvent polarity, and reaction time. Crystallization from methanol enhances purity .

- Key Parameters: Use NaH as a base for nucleophilic substitutions and Suzuki coupling with aryl boronic acids to introduce trifluoromethyl groups .

Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. For analogous pyrimidine derivatives:

- Crystal System: Triclinic, space group P1 with unit cell dimensions a = 9.227 Å, b = 10.085 Å, c = 23.699 Å .

- Refinement: SHELXL software refines structures with R factor < 0.053. Hydrogen bonding (e.g., N–H⋯N) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) define conformation .

- Validation: Use Mercury or Olex2 for visualizing intermolecular interactions like C–H⋯π bonds .

Q. Table 1: Representative Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 | |

| Unit cell volume | 2176.6 ų | |

| R factor | 0.053 | |

| Dihedral angle (pyrimidine-phenyl) | 12.8° |

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl, methoxyphenoxy) influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity. Density Functional Theory (DFT) calculations show CF₃ increases electron-withdrawing effects, polarizing the pyrimidine ring and altering binding affinity .

- Methoxyphenoxy: Participates in π-π stacking and hydrogen bonding. Comparative studies with ethoxy or chloro analogs reveal reduced antimicrobial activity when methoxy is replaced (e.g., MIC increases from 2 µg/mL to >16 µg/mL) .

- Experimental Validation: Use Hammett constants (σ) to correlate substituent electronic effects with reaction rates in nucleophilic aromatic substitutions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer:

- Standardized Assays: Discrepancies arise from variations in microbial strains or cell lines. For example, Staphylococcus aureus (Gram-positive) may show higher sensitivity than E. coli (Gram-negative) due to membrane permeability differences .

- Dose-Response Analysis: Use IC₅₀ values to compare potency. A compound with IC₅₀ = 5 µM (anticancer) vs. MIC = 8 µg/mL (antimicrobial) suggests divergent mechanisms .

- Mechanistic Studies: Probe target engagement via enzymatic inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. How are computational models (e.g., molecular docking, QSAR) applied to predict biological targets and optimize lead compounds?

Methodological Answer:

- Docking Workflow:

- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors. For pyrimidines, a logP < 3 correlates with improved bioavailability .

- Validation: Compare predicted vs. experimental IC₅₀ values (RMSE < 0.5 log units) .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for similar pyrimidine derivatives?

Methodological Answer:

- Crystal Packing Effects: Steric hindrance from substituents (e.g., methoxyphenoxy vs. ethoxy) alters torsion angles. For example, dihedral angles range from 5.2° to 12.8° depending on substituent bulk .

- Refinement Protocols: SHELXL vs. PHENIX may yield slight differences. Cross-validate with Gaussian09 geometry optimization .

- Thermal Motion: Low-temperature (85 K) data collection reduces atomic displacement artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.